molecular formula C16H21NO4 B613674 Boc-(2-indanyl)-Gly-OH CAS No. 181227-47-4

Boc-(2-indanyl)-Gly-OH

Cat. No.: B613674
CAS No.: 181227-47-4
M. Wt: 291,35 g/mole
InChI Key: VCHHRDDQOOBPTC-ZDUSSCGKSA-N
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Description

Boc-(2-indanyl)-Gly-OH is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indanyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2-indanyl)-Gly-OH typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Indanyl Moiety: The indanyl group is introduced through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The protected amino acid is then coupled with the indanyl moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-(2-indanyl)-Gly-OH can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Oxidation: The indanyl moiety can be oxidized to introduce additional functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Deprotection: The primary amine derivative.

    Oxidation: Indanyl ketones or alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Boc-(2-indanyl)-Gly-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-(2-indanyl)-Gly-OH depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indanyl moiety can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid: Similar structure with a cyclohexyl instead of an indanyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of an indanyl group.

Uniqueness

Boc-(2-indanyl)-Gly-OH is unique due to the presence of the indanyl moiety, which can confer distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHRDDQOOBPTC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654353
Record name (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181227-47-4
Record name (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-2-Indanylglycine
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